molecular formula C9H10FN B1439326 (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine CAS No. 220353-83-3

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Cat. No. B1439326
M. Wt: 151.18 g/mol
InChI Key: OXGGARNLAOPVNV-DTWKUNHWSA-N
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Description

“(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” is a compound with the molecular formula C9H10FN . It is also known as FPCA and has potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” consists of a cyclopropane ring attached to a 3-fluorophenyl group and an amine group . The compound has two stereocenters, leading to its (1R,2S) configuration .


Physical And Chemical Properties Analysis

“(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” has a molecular weight of 151.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 26 Ų and a complexity of 149 .

Scientific Research Applications

Potential Applications in Research and Industry

FPCA shows promise as a lead compound in the pharmaceutical industry, particularly for developing novel therapeutics that target TAAR1-mediated signaling pathways. In neuroscience, it has potential use as a tool to identify new treatment targets for central nervous system (CNS) disorders. Additionally, FPCA could play a role in the development of new diagnostic tools and treatments for diseases like cancer and autoimmune disorders​​.

Limitations and Future Directions

A significant limitation in the research of FPCA is the absence of studies on its long-term effects on human health. Also, synthesizing FPCA remains challenging, requiring further optimization to improve yield and scalability. Future research could focus on exploring FPCA's potential clinical applications in various CNS disorders and its use as a diagnostic tool for diseases such as cancer. More studies are needed to evaluate its safety and efficacy in humans, including clinical trials to establish its pharmacokinetic profile and determine its optimal dosage​​.

Molecular Information

FPCA is a heterocyclic organic compound with a molecular weight of 151.1808032 and a molecular formula of C9H10FN​​.

For further details on the chemical properties and availability of FPCA, you can refer to the PubChem database here.

Related Research

The compound has been referenced in research related to the synthesis and biological activity evaluation of potential orexin receptor antagonists. This indicates its relevance in studies focusing on complex signaling processes like the orexin signaling pathway, which are significant in the context of sleep disorders and other neurological conditions​​.

properties

IUPAC Name

(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGGARNLAOPVNV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
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(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
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(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
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(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
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(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 6
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Citations

For This Compound
1
Citations
H Li, F Xue, JM Kraus II, H Ji, KJ Labby… - Bioorganic & medicinal …, 2013 - Elsevier
Inhibitors of neuronal nitric oxide synthase have been proposed as therapeutics for the treatment of different types of neurological disorders. On the basis of a cis-3,4-pyrrolidine scaffold…
Number of citations: 17 www.sciencedirect.com

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